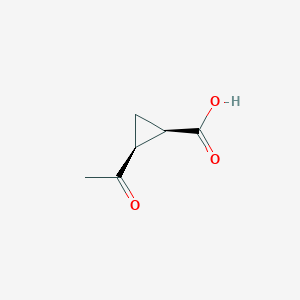
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid, commonly known as ACPCA, is a cyclic amino acid that has been extensively studied in the field of biochemistry and pharmacology. ACPCA is a chiral compound, meaning it has two enantiomers that differ in their spatial arrangement of atoms. The (1R,2S)-enantiomer of ACPCA has been found to have several interesting properties that make it a useful tool in scientific research.
Mécanisme D'action
The mechanism of action of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA involves its binding to the active site of pyridoxal 5'-phosphate-dependent aminotransferases. This binding inhibits the enzyme's ability to transfer amino groups from one molecule to another, leading to a disruption in several important metabolic pathways. This disruption can have both positive and negative effects, depending on the specific physiological context.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA are complex and depend on several factors, including the concentration of the compound, the specific metabolic pathway being affected, and the overall physiological state of the organism. In general, ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA has been found to have both inhibitory and stimulatory effects on various metabolic pathways, making it a useful tool for studying the regulation of these pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA in lab experiments is its high potency and specificity for pyridoxal 5'-phosphate-dependent aminotransferases. This makes it a useful tool for studying the regulation of these enzymes and their associated metabolic pathways. However, one of the main limitations of using ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA. One area of interest is the development of more specific and potent inhibitors of pyridoxal 5'-phosphate-dependent aminotransferases, which could have important therapeutic applications. Another area of interest is the study of the physiological and biochemical effects of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA in different organisms and under different physiological conditions, which could provide important insights into the regulation of metabolic pathways. Additionally, the development of new synthesis methods for ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA could make it more widely available for research purposes.
Méthodes De Synthèse
The synthesis of ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA can be achieved through several methods, including enzymatic resolution, asymmetric hydrogenation, and chiral auxiliary-based methods. One of the most common methods involves the use of chiral auxiliaries, such as (S)-phenylalanine, to control the stereochemistry of the final product. This method has been found to be highly efficient and can yield ((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA with high enantiomeric purity.
Applications De Recherche Scientifique
((1R,2S)-2-acetylcyclopropane-1-carboxylic acid)-ACPCA has been extensively studied for its potential pharmacological applications. It has been found to be a potent inhibitor of the enzyme pyridoxal 5'-phosphate-dependent aminotransferases, which are involved in several important metabolic pathways. This inhibition has been found to have potential therapeutic applications in the treatment of cancer, epilepsy, and other neurological disorders.
Propriétés
Numéro CAS |
178033-28-8 |
|---|---|
Nom du produit |
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid |
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
(1R,2S)-2-acetylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8O3/c1-3(7)4-2-5(4)6(8)9/h4-5H,2H2,1H3,(H,8,9)/t4-,5-/m1/s1 |
Clé InChI |
HYILWFYAUMCTTP-RFZPGFLSSA-N |
SMILES isomérique |
CC(=O)[C@H]1C[C@H]1C(=O)O |
SMILES |
CC(=O)C1CC1C(=O)O |
SMILES canonique |
CC(=O)C1CC1C(=O)O |
Synonymes |
Cyclopropanecarboxylic acid, 2-acetyl-, (1R-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



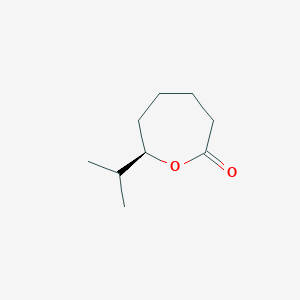
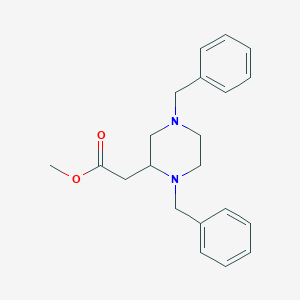
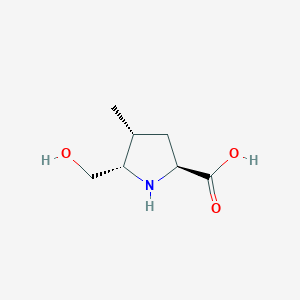
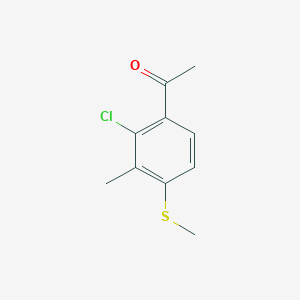
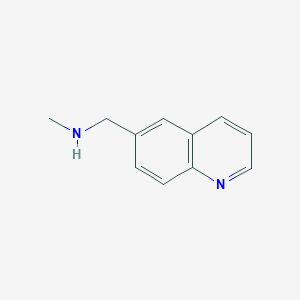
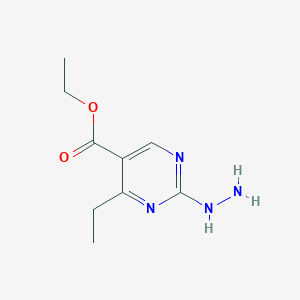
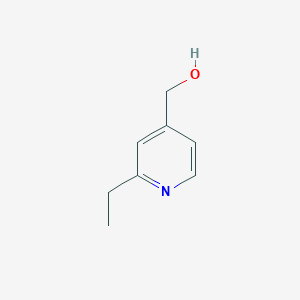
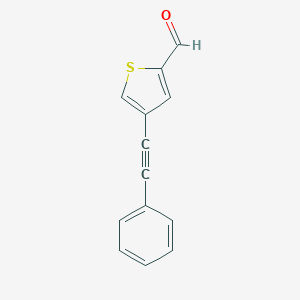

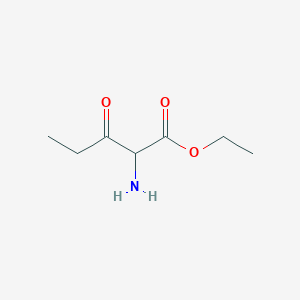
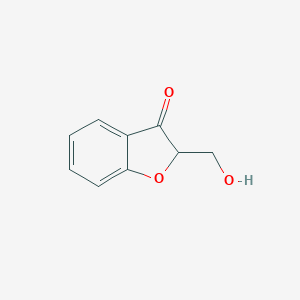
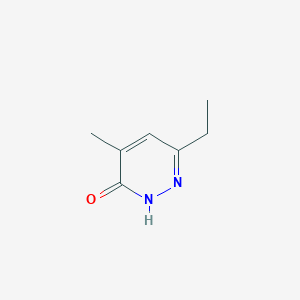
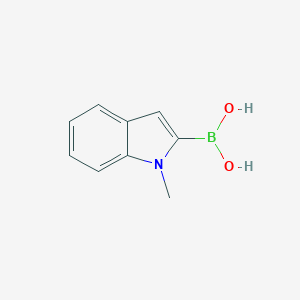
![1-[4-(4,5-Dichloro-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B67263.png)